molecular formula C43H28N8 B15168785 2,2',2''-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) CAS No. 650606-86-3

2,2',2''-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole)

Cat. No.: B15168785
CAS No.: 650606-86-3
M. Wt: 656.7 g/mol
InChI Key: ADIOQHPKIGUZRF-UHFFFAOYSA-N
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Description

2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) is a complex organic compound characterized by its unique structure, which includes a pyrimidine core connected to three benzimidazole units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) typically involves the reaction of pyrimidine derivatives with benzimidazole precursors. One common method includes the trimerization of 2-cyanopyrimidine at elevated temperatures, such as 160°C . Another approach involves the reaction of 2-cyanopyrimidine with pyrimidine-2-carboximidamide . These reactions are often carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole units are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to participate in electron transfer reactions makes it useful in redox chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) is unique due to its combination of a pyrimidine core with benzimidazole units, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

650606-86-3

Molecular Formula

C43H28N8

Molecular Weight

656.7 g/mol

IUPAC Name

2-[2,6-bis(1-phenylbenzimidazol-2-yl)pyrimidin-4-yl]-1-phenylbenzimidazole

InChI

InChI=1S/C43H28N8/c1-4-16-29(17-5-1)49-37-25-13-10-22-32(37)46-41(49)35-28-36(42-47-33-23-11-14-26-38(33)50(42)30-18-6-2-7-19-30)45-40(44-35)43-48-34-24-12-15-27-39(34)51(43)31-20-8-3-9-21-31/h1-28H

InChI Key

ADIOQHPKIGUZRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=NC(=N4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=NC9=CC=CC=C9N8C1=CC=CC=C1

Origin of Product

United States

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